

Physicochemical Properties of the Asn-Gln Dipeptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Asn-Gln

Cat. No.: B079064

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Asparagine-Glutamine (**Asn-Gln**), a molecule of significant interest in biochemistry and pharmaceutical sciences, possesses a unique set of physicochemical properties owing to its polar, amide-containing side chains. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Asn-Gln**, including its molecular structure, predicted solution behavior, and relevant thermodynamic considerations. Detailed experimental protocols for the determination of key properties such as isoelectric point and solubility are presented, alongside a discussion of its biological transport. All quantitative data is summarized for clarity, and logical workflows are visualized using the DOT language.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of **Asn-Gln** is essential for predicting its stability, solubility, and biological activity. The following tables summarize key quantitative data.

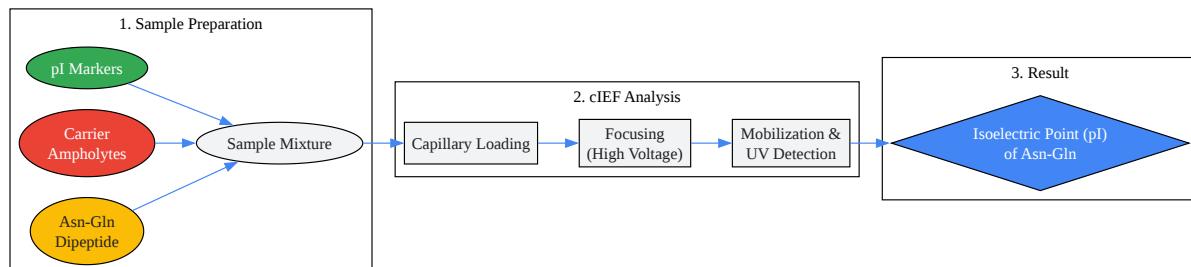
Table 1: Molecular and Structural Properties of Asn-Gln

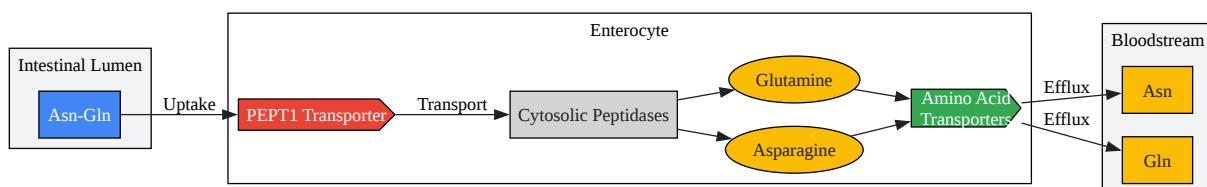
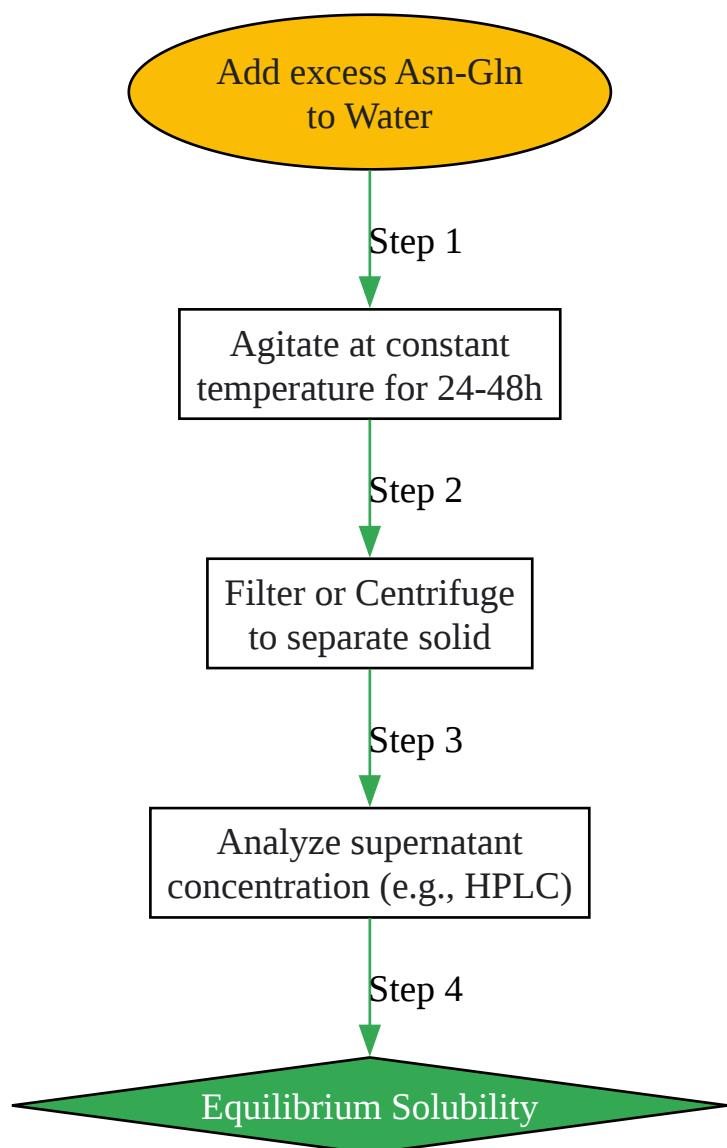
Property	Value	Source
IUPAC Name	L-asparaginyl-L-glutamine	N/A
Molecular Formula	C ₉ H ₁₆ N ₄ O ₅	PubChem
Molecular Weight	260.25 g/mol	PubChem
Canonical SMILES	C(C(C(=O)N)N)C(=O)NC(CCC(=O)N)C(=O)O	PubChem
InChI Key	ZEJGICHYBAAWTC-LURJTMHBSA-N	PubChem
Predicted LogP	-5.9	PubChem

Table 2: Predicted and Estimated Physicochemical Properties of Asn-Gln

Property	Value	Notes
Isoelectric Point (pI)	~5.53 (Estimated)	Estimated based on the pKa values of the terminal groups and the constituent amino acids. Experimental determination is recommended for precise value.
Aqueous Solubility	High (Qualitative)	Expected to be highly soluble in water due to the polar nature of the amide side chains. Quantitative experimental data is not readily available.
Standard Gibbs Free Energy of Formation (ΔG°_f)	Not available	Experimental thermodynamic data for this specific dipeptide is scarce in public databases.
Standard Enthalpy of Formation (ΔH°_f)	Not available	Experimental thermodynamic data for this specific dipeptide is scarce in public databases.

Experimental Protocols


Accurate characterization of **Asn-Gln** requires robust experimental methodologies. The following sections detail standard protocols for determining key physicochemical parameters.



Determination of Isoelectric Point (pI) by Capillary Isoelectric Focusing (cIEF)

Capillary isoelectric focusing is a high-resolution technique for determining the pI of amphoteric molecules like peptides.

Methodology:

- Sample Preparation: The **Asn-Gln** dipeptide is dissolved in a solution containing a mixture of carrier ampholytes and pI markers. Carrier ampholytes are small, multicharged molecules that, under the influence of an electric field, create a stable pH gradient.
- Capillary Conditioning: The capillary is rinsed with a solution (e.g., methyl cellulose) to suppress electroosmotic flow.
- Capillary Loading: The sample mixture is introduced into the capillary.
- Focusing: A high voltage is applied across the capillary, which contains an anolyte (acidic solution) at the anode and a catholyte (basic solution) at the cathode. The **Asn-Gln** dipeptide migrates through the pH gradient until it reaches the pH where its net charge is zero, its isoelectric point. At this point, migration ceases.
- Mobilization and Detection: After focusing, the focused bands of the dipeptide and pI markers are mobilized past a detector (typically UV absorbance at 280 nm) by applying pressure or a chemical mobilizer. The pI of **Asn-Gln** is determined by comparing its migration time to those of the pI markers.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Physicochemical Properties of the Asn-Gln Dipeptide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079064#physicochemical-properties-of-asn-gln-dipeptide\]](https://www.benchchem.com/product/b079064#physicochemical-properties-of-asn-gln-dipeptide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com